molecular formula C15H26O4 B14250631 Cyclododecaneacetic acid, 1-carboxy- CAS No. 184866-85-1

Cyclododecaneacetic acid, 1-carboxy-

Cat. No.: B14250631
CAS No.: 184866-85-1
M. Wt: 270.36 g/mol
InChI Key: SSUOHVXRIJKSHK-UHFFFAOYSA-N
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Description

Cyclododecaneacetic acid, 1-carboxy- is an organic compound with the molecular formula C15H26O4. It consists of a cyclododecane ring with an acetic acid and a carboxylic acid functional group attached. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, nanotechnology, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecaneacetic acid, 1-carboxy- typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of Cyclododecaneacetic acid, 1-carboxy- often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents followed by carboxylation or the hydrolysis of nitriles to yield the desired carboxylic acid . The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclododecaneacetic acid, 1-carboxy- undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclododecaneacetic acid, 1-carboxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclododecaneacetic acid, 1-carboxy- involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzyme activity and influence metabolic pathways . The compound’s unique structure allows it to act as a ligand for various receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclododecaneacetic acid, 1-carboxy- is unique due to the presence of both acetic acid and carboxylic acid functional groups attached to the cyclododecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

184866-85-1

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

1-(carboxymethyl)cyclododecane-1-carboxylic acid

InChI

InChI=1S/C15H26O4/c16-13(17)12-15(14(18)19)10-8-6-4-2-1-3-5-7-9-11-15/h1-12H2,(H,16,17)(H,18,19)

InChI Key

SSUOHVXRIJKSHK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(CC(=O)O)C(=O)O

Origin of Product

United States

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